molecular formula C10H10N2O3 B11898356 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid CAS No. 103039-19-6

3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Cat. No.: B11898356
CAS No.: 103039-19-6
M. Wt: 206.20 g/mol
InChI Key: BUKAITPVOQPVGP-UHFFFAOYSA-N
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Description

3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a heterocyclic organic compound with a molecular formula of C10H10N2O3. This compound belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline with suitable carboxylating agents .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce tetrahydroquinoxaline derivatives .

Scientific Research Applications

3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid: A closely related compound with similar structural features.

    Quinoxaline-2,3-dione: Another derivative with distinct chemical properties and applications.

    Tetrahydroquinoxaline derivatives: A broader class of compounds with varying biological activities.

Uniqueness

3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

CAS No.

103039-19-6

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

3-methyl-2-oxo-3,4-dihydro-1H-quinoxaline-6-carboxylic acid

InChI

InChI=1S/C10H10N2O3/c1-5-9(13)12-7-3-2-6(10(14)15)4-8(7)11-5/h2-5,11H,1H3,(H,12,13)(H,14,15)

InChI Key

BUKAITPVOQPVGP-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2=C(N1)C=C(C=C2)C(=O)O

Origin of Product

United States

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